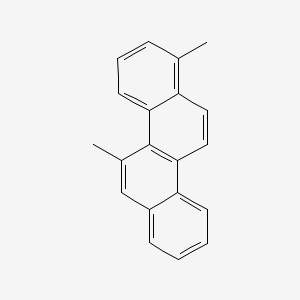

1,5-Dimethylchrysene

Description

Structure

3D Structure

Properties

CAS No. |

117022-36-3 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

1,5-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)12-14(2)20(18)19/h3-12H,1-2H3 |

InChI Key |

WYLORHVCADFKHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=CC4=CC=CC=C34)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,5 Dimethylchrysene

Regioselective Synthesis Strategies for 1,5-Dimethylchrysene

The regioselective synthesis of this compound is crucial to avoid the formation of other isomers, which can be difficult to separate. The primary strategies to achieve this involve carefully designed precursors and specific reaction conditions that favor the formation of the desired product.

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds on aromatic rings. masterorganicchemistry.com In the context of this compound synthesis, this can involve either the direct alkylation of a chrysene (B1668918) precursor or, more commonly, an intramolecular acylation followed by reduction to form the tetracyclic system.

Challenges in Friedel-Crafts alkylation include the potential for carbocation rearrangements and over-alkylation, which can lead to a mixture of products. masterorganicchemistry.com Therefore, acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) is often preferred as the acyl group is deactivating and prevents further reactions.

Photochemical cyclization, particularly the Mallory reaction, is a powerful and widely used method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons, including chrysenes. wikipedia.org This reaction involves the irradiation of a stilbene-type precursor, leading to an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product. wikipedia.orgmdpi.com

For the synthesis of this compound, a stilbenoid precursor containing methyl groups at the appropriate positions would be required. The regioselectivity of the cyclization is a key consideration. In the case of meta-substituted stilbenes, a mixture of products can be formed. mdpi.comnih.gov To achieve regioselectivity for a specific isomer like this compound, one approach is to use precursors where the cyclization is directed to the desired positions due to steric or electronic factors. For instance, the synthesis of various single-isomer methylchrysenes has been achieved with yields of 82-88% using photochemical cyclization of the corresponding stilbenoids. mdpi.com The reaction often employs stoichiometric amounts of iodine as an oxidant and is carried out under an inert atmosphere to prevent the formation of byproducts from reactive oxygen species. mdpi.com

The general mechanism involves the photochemical excitation of the stilbene (B7821643) precursor from its trans to the cis isomer, which then undergoes cyclization. The resulting dihydrophenanthrene intermediate is unstable and can revert to the cis-stilbene (B147466) unless it is trapped by an oxidizing agent like iodine. wikipedia.orgnih.gov

Multi-step syntheses provide a high degree of control over the final structure of the target molecule. A common strategy for constructing the chrysene framework involves the use of polyphosphoric acid (PPA) as a cyclizing and dehydrating agent. scribd.comcore.ac.uk PPA is effective in promoting intramolecular acylation and alkylation reactions. d-nb.info

A synthetic route to a chrysene derivative could begin with the synthesis of a (2-phenylnaphthalen-1-yl)acetic acid derivative. scribd.com This precursor can then be subjected to cyclization using PPA at elevated temperatures. For example, the cyclization of (2-phenylnaphthalen-1-yl)acetic acid with PPA at 100°C yielded chrysen-6-ol. scribd.com A similar strategy could be envisioned for this compound, starting with appropriately methylated naphthalene (B1677914) and phenylacetic acid precursors. The regioselectivity of the PPA-catalyzed cyclization can be influenced by the P₂O₅ content of the PPA, which can switch the preference between different isomeric products. d-nb.info

An alternative multi-step approach could involve the synthesis of a bicyclic ketone, which can then be used as a building block for the construction of the polycyclic aromatic system. For instance, acid-catalyzed rearrangements of cyclobutanones derived from 1-naphthylketenes have been used to synthesize tetracyclic ketones that can be converted to chrysenes. cdnsciencepub.com

Photochemical Cyclization Techniques Utilizing Stilbenoid Precursors

Precursor Chemistry and Reaction Optimization

The success of any synthetic strategy for this compound heavily relies on the efficient preparation of key precursors and the optimization of reaction conditions to maximize yield and regioselectivity.

The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes, making it ideal for the preparation of the stilbenoid precursors required for photochemical cyclization. wiley-vch.delibretexts.orgorganic-chemistry.org The reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. mdpi.com To synthesize a stilbenoid precursor for this compound, a substituted benzyltriphenylphosphonium (B107652) salt would be reacted with a substituted naphthaldehyde, or vice versa.

The general procedure for a Wittig reaction involves the preparation of the phosphonium salt by reacting triphenylphosphine (B44618) with an appropriate alkyl halide. fu-berlin.de This salt is then deprotonated with a strong base, such as n-butyllithium or sodium methoxide, to generate the ylide. libretexts.orgfu-berlin.de The ylide is then reacted with the carbonyl compound to form the alkene. The Wittig reaction is advantageous because it forms the carbon-carbon double bond in a specific location, which is crucial for the subsequent cyclization step. The reaction is also tolerant of a variety of functional groups. libretexts.org

For example, various stilbenoids for the synthesis of methylchrysenes have been prepared from a common naphthyl Wittig salt and suitably substituted benzaldehydes. mdpi.com The choice of the specific phosphonium salt and aldehyde or ketone determines the substitution pattern of the resulting stilbene.

Table 1: Examples of Stilbenoid Precursor Synthesis via Wittig Reaction for Chrysene Derivatives

| Phosphonium Salt Precursor | Carbonyl Compound | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Naphthalen-1-ylmethyl)triphenylphosphonium chloride | 3-Methylbenzaldehyde | NaOMe | Methanol | 1-(3-Methylstyryl)naphthalene | Not specified | mdpi.com |

| Benzyltriphenylphosphonium chloride | 2-Naphthaldehyde | NaOMe | Methanol | 2-Styrylnaphthalene | Not specified | fu-berlin.de |

| Triphenylcinnamylphosphonium bromide | m-Tolyaldehyde | LiOMe | Methanol | 1-(m-Tolyl)-4-phenyl-1,3-butadiene | 45 | cdnsciencepub.com |

This table presents examples of Wittig reactions used to synthesize stilbenoid precursors for related polycyclic aromatic hydrocarbons, illustrating the general methodology.

The regioselectivity and yield of the key cyclization step are highly dependent on the reaction conditions. In photochemical cyclizations, factors such as the solvent, the presence and concentration of an oxidant, and the substituents on the stilbenoid precursor all play a critical role. nih.govnumberanalytics.com

The mechanism of the Mallory reaction proceeds through an excited state of the cis-stilbene. wikipedia.org The regioselectivity of the cyclization of substituted stilbenes is influenced by both steric and electronic effects. wikipedia.org For meta-substituted stilbenes, cyclization can occur at two different ortho positions, leading to a mixture of isomers. nih.gov The ratio of these isomers can sometimes be controlled by adjusting the reaction conditions. For example, using acidic conditions can promote the elimination of a substituent like a methoxy (B1213986) group, thereby directing the cyclization to a specific position. nih.gov The concentration of iodine can also influence the product distribution. mdpi.com

In PPA-mediated cyclizations, the composition of the PPA itself is a key parameter. d-nb.info PPA with a high P₂O₅ content is a stronger dehydrating and cyclizing agent and can favor different regioisomers compared to PPA with a lower P₂O₅ content. d-nb.info Temperature and reaction time are also critical variables that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Table 2: Influence of Reaction Conditions on the Yield of Photochemical Cyclization of Stilbenoids

| Stilbenoid Precursor | Oxidant/Conditions | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|

| 1-Styrylnaphthalene | I₂, air | Benzene | 57 | Chrysene | nih.gov |

| 1-(4-Methylstyryl)naphthalene | I₂, air | Benzene | 65 | 2-Methylchrysene | nih.gov |

| 1-(3-Methylstyryl)naphthalene | I₂, air | Benzene | 60 (mixture) | 1-Methyl & 3-Methylchrysene | nih.gov |

| (E)-1-(2-methoxy-5-methylstyryl)naphthalene | H₂SO₄ (cat.), O₂-free | Cyclohexane | 72 | 2-Methylchrysene | mdpi.com |

This table provides examples of how different reaction conditions and precursors affect the yield and products of photochemical cyclization reactions leading to chrysene derivatives.

Elaboration of Stilbenoid Precursors (e.g., Wittig Reaction applications)

Synthesis of Mechanistically Relevant Metabolites and Derivatives

The synthesis of metabolites is a critical step in elucidating the metabolic activation pathways of PAHs. For dimethylchrysenes, metabolism typically involves the formation of dihydrodiols and subsequently diol epoxides, which are often the ultimate carcinogenic species. Additionally, oxidation of the methyl groups can represent a competing detoxification pathway or, in some cases, lead to other reactive species.

The controlled laboratory synthesis of dihydrodiol and diol epoxide metabolites of PAHs is a well-established but often complex multi-step process. These syntheses are vital for unequivocally identifying metabolites formed in biological systems and for conducting detailed toxicological and mutagenicity assays.

For related compounds like 5-methylchrysene (B135471) and 5,6-dimethylchrysene (B1219006), synthetic routes to the bay-region dihydrodiols and diol epoxides have been developed. psu.eduacs.orgoup.comacs.orgoup.com These methods typically involve the initial synthesis of a suitable precursor, often an ortho-quinone, which is then converted to the dihydrodiol. psu.edu Subsequent epoxidation, commonly with a peroxy acid such as m-chloroperbenzoic acid (m-CPBA), yields the corresponding diol epoxide. psu.edu The stereochemistry of the final products is a critical aspect of these syntheses.

Table 1: Synthesis of this compound Dihydrodiol and Diol Epoxide Metabolites

| Starting Material | Target Metabolite | Key Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|

| This compound | trans-Dihydrodiol of this compound | Data not available | Data not available | N/A |

| trans-Dihydrodiol of this compound | syn-Diol Epoxide of this compound | Data not available | Data not available | N/A |

| trans-Dihydrodiol of this compound | anti-Diol Epoxide of this compound | Data not available | Data not available | N/A |

Data for the specific synthesis of this compound metabolites is not available in the reviewed literature.

The oxidation of methyl groups on the aromatic ring system is another important metabolic pathway for methylated PAHs. These reactions can lead to the formation of hydroxymethyl, aldehyde, and carboxylic acid derivatives. The synthesis of these methyl-oxidized derivatives is essential for comparative studies to determine whether this pathway is a route of detoxification or activation.

For example, studies on 5-methylchrysene have described the synthesis of compounds such as 5-(hydroxymethyl)chrysene and 5-(acetoxymethyl)chrysene (B13777838) to investigate their biological activity. nih.gov These syntheses often start from the parent methylated PAH and involve selective oxidation or functional group manipulation.

A thorough search of the scientific literature did not yield specific synthetic protocols for the preparation of methyl-oxidized derivatives of This compound . While it can be hypothesized that standard oxidation procedures could be applied, the specific reaction conditions, regioselectivity (oxidation of the C1 vs. C5 methyl group), and yields for these reactions have not been reported. The absence of this data precludes a detailed discussion of the research findings for these specific derivatives.

Table 2: Synthesis of Methyl-Oxidized this compound Derivatives

| Starting Material | Target Derivative | Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|

| This compound | 1-(Hydroxymethyl)-5-methylchrysene | Data not available | Data not available | N/A |

| This compound | 1-Methyl-5-(hydroxymethyl)chrysene | Data not available | Data not available | N/A |

| This compound | 1-Formyl-5-methylchrysene | Data not available | Data not available | N/A |

| This compound | 1-Methyl-5-formylchrysene | Data not available | Data not available | N/A |

Specific synthetic methods and yields for methyl-oxidized derivatives of this compound are not documented in the reviewed scientific literature.

Advanced Spectroscopic Characterization of 1,5 Dimethylchrysene and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of chrysene (B1668918) derivatives, providing unparalleled insight into the atomic arrangement and connectivity within the molecule.

The synthesis of a specific PAH isomer, such as 1,5-dimethylchrysene, necessitates rigorous confirmation of its regiochemical purity. NMR is a critical tool for distinguishing between closely related isomers that may co-exist in a sample. For instance, the ¹H NMR spectra of different dimethylchrysene (B14653177) isomers would exhibit unique patterns of chemical shifts and spin-spin coupling constants, particularly for the aromatic protons and the methyl group protons. The precise location of the methyl groups on the chrysene skeleton dictates the electronic environment of every proton, resulting in a distinct spectral fingerprint for each isomer.

While specific data for this compound is not extensively detailed in public literature, the principles of isomeric distinction are well-established for other chrysene derivatives. For example, the analysis of nitrated chrysene products demonstrates that each positional isomer yields a unique NMR spectrum, allowing for unambiguous identification. researchgate.net Similarly, techniques like COSY and NOESY are used to establish through-bond and through-space proton correlations, which are essential for confirming the substitution pattern on the polycyclic framework. researchgate.net

Proton NMR (¹H NMR) provides detailed information about the chemical environment of protons in a molecule. In chrysene derivatives, the chemical shifts (δ) of the protons are influenced by the rigid aromatic structure and the presence of substituents. Protons located in the sterically hindered "bay region" or "fjord region" of compounds like 5,6-dimethylchrysene (B1219006) often exhibit downfield shifts due to anisotropic effects. nih.govnih.gov

In studies of adducts formed from chrysene diol epoxides, ¹H NMR is crucial for determining the stereochemistry of the linkage. For example, the coupling constants between protons on the saturated ring of the hydrocarbon can differentiate between cis and trans ring-opening of an epoxide by a DNA base. researchgate.netpsu.edu For adducts of 5-methylchrysene (B135471), noticeable differences in coupling constants and CD spectra for cis and trans products indicate significant conformational differences. psu.edu In contrast, for adducts from the anti-dihydrodiol epoxide of 5,6-dimethylchrysene, the chemical shifts and coupling constants for cis and trans adducts were found to be quite similar, making assignments more challenging. acs.orgnih.gov

Below is a table of representative ¹H NMR data for a deoxyguanosine adduct of a 5-methylchrysene derivative, illustrating the level of detail obtained from such analysis.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a 5-Methylchrysene Dihydrodiol Epoxide-Deoxyguanosine Adduct Data derived from studies of related chrysene derivatives. psu.edu

| Proton | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) |

|---|---|---|

| H-1 | 5.75 | d, J = 2.9 |

| H-2 | 4.45 | dd, J = 2.9, 4.4 |

| H-3 | 4.54 | dd, J = 4.4, 5.1 |

| H-4 | 5.86 | d, J = 5.1 |

| H-6 | 8.87 | s |

| H-7 | 7.70 | d, J = 8.8 |

| H-8 | 7.74 | dd, J = 8.8, 7.3 |

| H-9 | 7.85 | dd, J = 8.1, 7.3 |

| H-10 | 7.70 | d, J = 8.1 |

| H-11 | 8.64 | d, J = 9.5 |

| H-12 | 8.00 | d, J = 9.5 |

Confirmation of Regiochemical Purity and Isomeric Distinction

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for both assessing the purity of synthesized this compound and for separating it from other isomers. nih.gov The separation of positional isomers of PAHs, which often have very similar physical properties, can be challenging. mtc-usa.com However, HPLC, particularly when using specialized stationary phases, can achieve high-resolution separation. researchgate.net

The choice of the stationary phase is critical. Reversed-phase columns (e.g., C18) are commonly used, separating compounds based on hydrophobicity. For chrysene isomers, subtle differences in planarity and molecular shape can lead to differential retention times. Phenyl-type stationary phases can offer enhanced selectivity for aromatic compounds through π-π interactions. mtc-usa.com The separation of cis and trans isomers of chrysene derivatives or their adducts is also routinely accomplished with HPLC, where the different spatial arrangements lead to distinct interactions with the stationary phase. acs.orgmsu.edu The method's effectiveness is demonstrated in the separation of various PAH-DNA adducts, where different adducts are resolved into distinct peaks, allowing for their quantification. researchgate.netacs.org

Table 2: Illustrative HPLC Systems for Separation of Chrysene Derivatives and Adducts

| Analyte Type | Column Type | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|

| Positional Isomers (e.g., nitrochrysenes) | Phenyl Column | Acetonitrile / Aqueous Buffer | UV-Vis (Photodiode Array) | researchgate.net |

| Diastereomeric Adducts | Reversed-Phase C18 | Methanol / Water Gradient | UV-Vis, Fluorescence | acs.org |

Spectroscopic Analysis of Macromolecular Adducts

When PAHs like this compound are metabolized in vivo, their reactive intermediates, such as dihydrodiol epoxides, can form covalent bonds with macromolecules like DNA. The characterization of these DNA adducts is crucial for understanding mechanisms of chemical carcinogenesis.

A combination of chromatographic and spectroscopic methods is required to fully characterize PAH-DNA adducts. nih.gov After enzymatic hydrolysis of DNA exposed to a chrysene derivative, the resulting adducts (hydrocarbon-nucleoside complexes) are typically separated by HPLC. acs.org

Each purified adduct is then subjected to further spectroscopic analysis:

Mass Spectrometry (MS) is used to confirm the molecular weight of the adduct, verifying the covalent addition of the hydrocarbon metabolite to the nucleoside. researchgate.net

UV-Vis Spectroscopy provides information about the chromophore. The UV spectrum of an adduct is typically dominated by the aromatic system of the hydrocarbon moiety and can indicate whether the aromaticity of the chrysene ring system has been altered. psu.edu

Circular Dichroism (CD) Spectroscopy is used to determine the stereochemical relationship between the hydrocarbon and the DNA base, which is particularly useful for distinguishing between adducts formed from different enantiomers of a diol epoxide. acs.org

NMR Spectroscopy (¹H, COSY) is the most powerful tool for determining the precise structure of the adducts. It establishes the site of attachment on the nucleobase (e.g., the exocyclic amino group of guanine (B1146940) or adenine), the point of linkage on the hydrocarbon, and the stereochemistry of the bond (e.g., cis or trans addition relative to the hydroxyl groups on the dihydrodiol ring). researchgate.netacs.orgnih.gov

Studies on 5,6-dimethylchrysene have shown that its diol epoxides react extensively with both deoxyadenosine (B7792050) and deoxyguanosine residues in DNA. nih.govnih.gov Spectroscopic analysis revealed that the syn-dihydrodiol epoxide favors reaction with deoxyadenosine, while both cis and trans adducts are formed. nih.govacs.org

Table 3: Spectroscopic Methods for the Characterization of Chrysene-DNA Adducts

| Technique | Information Obtained | Reference |

|---|---|---|

| HPLC | Separation and quantification of individual adducts. | acs.org |

| Mass Spectrometry | Confirmation of molecular weight and covalent binding. | researchgate.net |

| UV-Vis Spectroscopy | Analysis of the aromatic chromophore. | psu.edu |

| Circular Dichroism | Determination of absolute configuration and stereochemistry. | acs.org |

| NMR Spectroscopy | Unambiguous structural elucidation, including attachment site and stereochemistry. | researchgate.netnih.gov |

Mechanistic Studies of 1,5 Dimethylchrysene S Biological Activity

Metabolic Activation Pathways of 1,5-Dimethylchrysene

The metabolic activation of PAHs is a multi-step process that creates highly reactive metabolites. swu.ac.thnih.gov For methylated chrysenes, this activation is a crucial determinant of their biological activity, with the position of the methyl groups significantly guiding the metabolic route. oup.comnih.gov

The initial and rate-limiting step in the metabolic activation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. wikipedia.orgmdpi.com These heme-containing enzymes introduce an oxygen atom into the PAH structure, typically forming an epoxide. swu.ac.thmdpi.com Members of the CYP1 family, particularly CYP1A1 and CYP1B1, are principally involved in the metabolic activation of PAHs and their derivatives. swu.ac.thuq.edu.aunih.gov Studies on the related compounds 5-methylchrysene (B135471) (5-MeC) and 6-methylchrysene (B138361) (6-MeC) in human tissues have demonstrated that CYP1A1 is a major catalyst in the lung, while CYP1A2 and other P450s contribute significantly to activation in the liver. nih.gov The expression of these enzymes can be induced by exposure to PAHs, a process regulated by the aryl hydrocarbon receptor (AhR) system. mdpi.com

Following the initial oxidation by CYPs, the resulting epoxide intermediate is a substrate for epoxide hydrolase (EH). swu.ac.thwikipedia.org This enzyme catalyzes the hydration of the epoxide ring to form a trans-dihydrodiol. cumhuriyet.edu.trpsu.edu While this hydration can be a detoxification step, in the context of the "diol-epoxide" pathway, it is a critical step toward forming the ultimate carcinogenic metabolite. cumhuriyet.edu.tr Specifically, microsomal epoxide hydrolase (mEH) converts the initial epoxide into a dihydrodiol, such as 5-methylchrysene-1,2-diol, which can then undergo a second round of oxidation by CYP enzymes. swu.ac.thcumhuriyet.edu.tr

| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism |

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP1A2 | Catalyze the initial oxidation of the chrysene (B1668918) ring to form an epoxide and the subsequent oxidation of the dihydrodiol to form a diol-epoxide. swu.ac.thuq.edu.aunih.gov |

| Epoxide Hydrolase (EH) | Microsomal Epoxide Hydrolase (mEH) | Catalyzes the hydration of the initial epoxide intermediate to form a trans-dihydrodiol. swu.ac.thwikipedia.orgcumhuriyet.edu.tr |

This table provides an overview of the key enzymes involved in the metabolic activation of dimethylchrysenes, based on data from related compounds.

The metabolic activation of methylated chrysenes proceeds through the formation of several key intermediates. The pathway for 5-methylchrysene is well-studied and serves as a model. The process begins with CYP-mediated oxidation to form an epoxide, which is then hydrated by epoxide hydrolase to yield a proximate carcinogen, a dihydrodiol (e.g., 5-MeC-1R,2R-diol). nih.gov This dihydrodiol is then subjected to a second oxidation by CYP enzymes, creating the ultimate carcinogen: a highly reactive diol-epoxide (e.g., 5-MeC-1R,2S-diol-3S,4R-epoxide). nih.gov

These diol-epoxides are electrophilic and can react with nucleophilic sites on cellular macromolecules, most significantly DNA. ontosight.aivulcanchem.com The reactivity of these intermediates is influenced by their stereochemistry and the location of the epoxide group within the "bay region" or "fjord region" of the molecule. scispace.com The presence of methyl groups can distort the planarity of the PAH, which in turn affects the stability and reactivity of the diol-epoxide. oup.compsu.edu For instance, the diol epoxide of the non-planar 5,6-dimethylchrysene (B1219006) is highly reactive. nih.govnih.gov

The position of methyl groups on the chrysene ring system profoundly influences the regioselectivity of metabolic oxidation. oup.com The steric bulk of a methyl group can hinder or block enzymatic attack at adjacent sites, redirecting metabolism toward other, more accessible regions of the molecule. oup.comoup.com

Studies on 5,12-dimethylchrysene (B79122), which has a peri-methyl group in the 12-position, showed strong inhibition of metabolism at the neighboring 1,2-positions. oup.com In contrast, the 11-methyl group in 5,11-dimethylchrysene (B89359) did not inhibit the formation of the 1,2-dihydrodiol metabolite. oup.com For this compound, the 5-methyl group is located in the bay region, a feature known to be critical for carcinogenic activity. nih.gov This specific substitution pattern likely directs the metabolic activation toward the 1,2,3,4-ring, leading to the formation of a bay-region diol-epoxide, which is a known ultimate carcinogen for many PAHs. nih.govnih.gov The presence and position of methyl groups can thus alter the balance between metabolic activation and detoxification pathways, ultimately determining the compound's carcinogenic potential. nih.gov

Formation and Reactivity of Metabolic Intermediates

Molecular Interactions with Cellular Macromolecules

Once formed, the reactive diol-epoxide metabolites of this compound can interact with cellular macromolecules, with the most critical interactions being those with DNA. ontosight.ai These interactions can occur through non-covalent intercalation or through the formation of stable, covalent DNA adducts, both of which can disrupt normal cellular processes. psu.eduwikipedia.org

Intercalation is a non-covalent mode of binding where a planar molecule, such as the aromatic system of this compound, inserts itself into the space between adjacent base pairs of the DNA double helix. wikipedia.orgijabbr.comnih.gov This process is driven by the transfer of the molecule from the aqueous cellular environment into the hydrophobic interior of the DNA stack. ijabbr.com To accommodate the intercalator, the DNA helix must locally unwind and lengthen, causing a structural distortion. wikipedia.org The planar, polycyclic structure of chrysene derivatives facilitates this type of π-π stacking interaction with the DNA bases. vulcanchem.com While the parent hydrocarbon can intercalate, the diol-epoxide metabolite can also intercalate prior to forming a covalent bond, positioning it for reaction with the DNA bases. oup.com

The ultimate carcinogenic event for many PAHs is the formation of covalent adducts between their diol-epoxide metabolites and DNA. vulcanchem.comacs.org These adducts are formed when the electrophilic epoxide ring is attacked by nucleophilic sites on the DNA bases, primarily the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). psu.eduacs.orgnih.gov

The reaction can proceed via either cis or trans opening of the epoxide ring relative to the hydroxyl group on the adjacent carbon, leading to different adduct stereoisomers. psu.eduacs.org Extensive research on related compounds has shown that the structure of the diol-epoxide, particularly its planarity and steric hindrance in the bay region, influences its reactivity and the types of adducts formed. nih.govoup.com

Influence of Planarity : Dihydrodiol epoxides derived from planar PAHs tend to react preferentially with deoxyguanosine residues. In contrast, those from non-planar, sterically hindered PAHs (like 5,6-dimethylchrysene) react more extensively with both deoxyadenosine and deoxyguanosine. acs.orgoup.com

Adduct Characterization : These DNA adducts are typically identified and characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. psu.eduoup.comnih.govnih.gov

Studies on various dimethylchrysene (B14653177) diol-epoxides have provided insight into their DNA binding. The diol epoxide of 5,6-dimethylchrysene, for example, binds extensively to deoxyadenosine residues. nih.gov The ratio of adducts formed at deoxyadenosine versus deoxyguanosine can be a critical factor in the mutagenic and carcinogenic profile of the compound. oup.comnih.gov

| Dimethylchrysene Derivative | Reactivity with DNA Nucleobases | dA/dG Adduct Ratio | Reference |

| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | Reacts extensively with both deoxyadenosine (dA) and deoxyguanosine (dG). | ~1 | oup.com |

| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Reacts mainly with deoxyguanosine (dG). | 0.24 | oup.com |

| anti-5,9-Dimethylchrysene-dihydrodiol-epoxide | Forms adducts with both dA and dG. | 14/86 (for RSSR enantiomer) | nih.gov |

This table summarizes the DNA reactivity of diol-epoxides from various dimethylchrysene isomers, highlighting the influence of methyl group position on adduct formation.

The formation of these bulky adducts distorts the DNA helix, interfering with replication and transcription and potentially leading to mutations if not repaired by the cell. usp.br

Based on a comprehensive search of available scientific literature, there is a significant lack of specific mechanistic data for the compound This compound corresponding to the detailed outline provided.

Research on the biological activity and genotoxicity of dimethylchrysenes has predominantly focused on other isomers, such as 5,6-dimethylchrysene and 5-methylchrysene, for which extensive data on DNA adducts and mutational spectra exist.

The only specific information found for This compound relates to its synthesis and its comparatively low tumorigenic activity. A 1988 study published in Chemical Research in Toxicology detailed the synthesis of several dimethylchrysene isomers, including this compound. acs.org When tested for tumor-initiating activity on mouse skin, this compound was found to be significantly less tumorigenic than the potent carcinogen 5-methylchrysene. acs.org

However, detailed studies required to populate the requested article sections have not been found for This compound :

Stereoselective Nature of Adduct Formation:No information available.

Mechanisms of Mutagenesis and Genotoxicity

Induction of Unscheduled DNA Synthesis (UDS) as a DNA Damage Response Indicator:No information available.

Due to the absence of specific research findings for this compound in these mechanistic areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested detailed analysis of DNA adducts, protein binding, and specific mechanisms of mutagenesis appears to be a subject of limited to no investigation for this particular isomer in the available scientific literature.

Investigating the Impact on DNA Repair Pathways (e.g., BRCA1 downregulation)

The carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs), including this compound, is intricately linked to their ability to inflict DNA damage and interfere with the cellular machinery that repairs such damage. A critical component of this machinery is the Breast Cancer gene 1 (BRCA1), a tumor suppressor protein that plays a pivotal role in DNA double-strand break repair through homologous recombination. japsonline.commdpi.com While direct studies on this compound's effect on BRCA1 are limited, research on analogous PAHs, such as benzo[a]pyrene (B130552) (B[a]P), provides significant insights into the likely mechanisms.

Studies have demonstrated that exposure to certain PAHs can lead to the downregulation of BRCA1 expression. nih.govnih.gov This suppression of a key DNA repair protein can cripple the cell's ability to accurately mend DNA lesions, thereby increasing genomic instability and the likelihood of carcinogenic mutations. The proposed mechanisms for this downregulation are multifaceted and involve key cellular signaling pathways.

One of the primary pathways implicated in the PAH-mediated downregulation of BRCA1 is the aryl hydrocarbon receptor (AhR) pathway. nih.govaacrjournals.org PAHs are known to be potent ligands for the AhR. Upon binding, the activated AhR can influence the expression of various genes, including those involved in DNA repair. It is suggested that the activation of the AhR by PAHs is a crucial step in the suppression of BRCA1. nih.gov

Furthermore, the metabolic activation of PAHs appears to be a prerequisite for their inhibitory effect on BRCA1. Research has shown that the metabolite of B[a]P, 7r,8t-dihydroxy-9t,10t-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), significantly reduces BRCA1 mRNA levels, indicating that the reactive intermediates of PAH metabolism are responsible for this downregulation. nih.govaacrjournals.org This process is also linked to a p53-dependent pathway. The accumulation of DNA damage caused by PAH metabolites can trigger an increase in the tumor suppressor protein p53, which in turn can repress BRCA1 promoter activity. aacrjournals.org The interplay between AhR activation, PAH metabolism, and p53 signaling culminates in the reduced expression of BRCA1, thereby compromising a critical DNA repair pathway. nih.govaacrjournals.org

| Pathway Component | Role in BRCA1 Downregulation by PAHs | Supporting Evidence |

| Aryl Hydrocarbon Receptor (AhR) | Activation by PAHs is a key initiating step. | Prevention of BRCA1 expression loss by AhR antagonists. nih.gov |

| PAH Metabolites (e.g., BPDE) | The reactive forms of PAHs directly contribute to BRCA1 repression. | Treatment with BPDE drastically reduces BRCA1 mRNA levels. nih.govaacrjournals.org |

| p53 Tumor Suppressor | Mediates the repressive effect of PAH metabolites on the BRCA1 promoter. | Failure of PAHs to repress BRCA1 in cells with mutated p53. aacrjournals.org |

This table illustrates the key molecular players and their proposed roles in the downregulation of BRCA1 expression following exposure to carcinogenic PAHs, a mechanism highly relevant to understanding the genotoxicity of this compound.

Cellular Responses to this compound Exposure

The cytotoxicity of this compound, a characteristic shared with many carcinogenic PAHs, is fundamentally rooted in its ability to cause extensive DNA damage that overwhelms the cell's capacity for repair. nih.govoncotarget.com This leads to a state of genomic instability and the activation of cell death pathways.

The process begins with the metabolic activation of this compound. Cellular enzymes, particularly cytochrome P450s, convert the relatively inert parent compound into highly reactive electrophilic metabolites, such as dihydrodiol epoxides. oncotarget.comnih.gov These reactive intermediates can then covalently bind to the DNA, forming bulky PAH-DNA adducts. nih.govacs.org The formation of these adducts is a critical initiating event in the cytotoxic cascade. nih.gov

These DNA adducts distort the DNA helix, obstructing essential cellular processes like transcription and replication. nih.gov The cell's primary defense against such bulky lesions is the nucleotide excision repair (NER) pathway. oup.comresearchgate.net However, chronic or high-level exposure to compounds like this compound can lead to the formation of a large number of adducts, saturating and eventually overloading the NER machinery. nih.gov

When the DNA repair capacity is exceeded, several detrimental consequences ensue. The persistence of unrepaired DNA adducts can lead to the stalling of replication forks, which can collapse and generate more severe DNA lesions like double-strand breaks. nih.gov Furthermore, the cell may activate error-prone translesion synthesis (TLS) polymerases in an attempt to bypass the damage, but this often introduces mutations into the DNA sequence. oncotarget.com

The accumulation of unrepairable DNA damage triggers a cellular state of crisis, activating DNA damage response (DDR) pathways. oncotarget.com This can lead to the induction of cell cycle arrest, preventing the proliferation of cells with damaged genomes. oncotarget.com If the damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis, as a final measure to eliminate the genetically compromised cell. oncotarget.comnih.gov This overload of DNA damage and the subsequent triggering of apoptosis is a principal mechanism behind the cytotoxic effects observed following exposure to this compound and other carcinogenic PAHs.

| Cellular Event | Description | Consequence |

| Metabolic Activation | Conversion of this compound to reactive dihydrodiol epoxides by enzymes like cytochrome P450. oncotarget.comnih.gov | Formation of electrophilic species capable of binding to DNA. |

| DNA Adduct Formation | Covalent binding of reactive metabolites to DNA bases, primarily guanine (B1146940) and adenine (B156593). nih.govnih.gov | Distortion of DNA structure, blockage of replication and transcription. nih.gov |

| DNA Repair Overload | Saturation of the Nucleotide Excision Repair (NER) pathway due to an excess of DNA adducts. nih.govresearchgate.net | Persistence of DNA damage, leading to genomic instability. |

| Induction of Apoptosis | Activation of programmed cell death pathways in response to overwhelming DNA damage. oncotarget.comnih.gov | Cell death and elimination of damaged cells. |

This table summarizes the key mechanistic steps from metabolic activation to the ultimate cytotoxic outcome following cellular exposure to this compound.

Structure Activity Relationship Sar Investigations of 1,5 Dimethylchrysene

Influence of Molecular Planarity and Steric Hindrance on Reactivity

The three-dimensional shape of a PAH metabolite and the steric bulk of its substituents are paramount in defining its interaction with DNA and its ultimate biological effect. Non-planar conformations and steric crowding can significantly alter both the preferred DNA binding sites and the stability of the resulting adducts.

The planarity of a PAH diol epoxide influences its DNA binding preferences. A general observation is that diol epoxides derived from planar PAHs react preferentially with deoxyguanosine (dG) residues in DNA. In contrast, those from non-planar PAHs, which have a more distorted or twisted structure, tend to react to more similar extents with both deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues. acs.orgnih.gov

Planar Example : The diol epoxide of benzo[a]pyrene (B130552), which is largely planar, reacts almost exclusively with dG residues. acs.org

Non-Planar Example : 5,6-Dimethylchrysene (B1219006) is a non-planar molecule due to the steric clash between the two adjacent methyl groups. Its diol epoxide reacts substantially with both dA and dG residues in DNA. acs.orgnih.gov

While specific conformational analysis for 1,5-dimethylchrysene is less detailed in the provided literature, the presence of the methyl group at position 5 in the bay region induces steric distortion, forcing the molecule out of planarity. oup.com This non-planar conformation would be expected to influence its DNA interaction, potentially allowing for reactions with both dA and dG, similar to other non-planar PAHs.

Steric hindrance from methyl groups plays a critical role in the formation and conformation of DNA adducts. The methyl group can influence the reaction's efficiency and the final structure of the adduct, which in turn affects its recognition by DNA repair enzymes and its potential to cause mutations.

Studies on the diol epoxide of 5-methylchrysene (B135471) (5-MCDE) and 5,6-dimethylchrysene (5,6-DMCDE) are illustrative. The additional 6-methyl group in 5,6-DMCDE creates significant steric hindrance that appears to impede its interaction with the minor groove of the DNA double helix. nih.gov This steric clash can affect the efficiency of adduct formation and the stability of the resulting complex.

Correlating Non-Planar Conformations with DNA Interaction Preferences

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. In the context of this compound and other polycyclic aromatic hydrocarbons (PAHs), QSAR is instrumental in predicting their carcinogenic potential and elucidating the underlying mechanisms of action. These models are built upon the principle that the biological effect of a chemical is a function of its molecular structure and physicochemical properties.

The development of a QSAR model involves establishing a mathematical relationship between a set of molecular descriptors and a specific biological endpoint, such as carcinogenicity. uestc.edu.cn For PAHs, these descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding the reactivity of the compound. nih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

Physicochemical Descriptors: Properties like lipophilicity (logP), water solubility, and molecular weight play a significant role in the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov

Steric Descriptors: These account for the three-dimensional arrangement of atoms in a molecule, which can influence how the compound interacts with biological macromolecules like DNA and enzymes.

Detailed Research Findings

For instance, QSAR studies on a series of PAHs have shown that the carcinogenic activity is related to the ease of formation of a bay-region diol epoxide. The stability of the carbocation formed during this process is a critical factor. The presence of a methyl group can either enhance or inhibit this process depending on its position.

In the absence of a specific QSAR model for this compound, predictive toxicology software platforms like VEGA-QSAR and the OECD QSAR Toolbox can be utilized. vulcanchem.comqsartoolbox.org These platforms contain pre-built models for endpoints like carcinogenicity and mutagenicity, trained on large datasets of diverse chemicals. europa.eunih.gov While these tools can provide a prediction for the activity of this compound, the specific descriptor values and their contributions to the prediction are often part of the proprietary models.

A study on the biotransformation kinetics of PAHs, including methylated derivatives, developed QSARs for parameters like the maximum specific substrate utilization rate (qmax) and the half-saturation constant (Ks). researchgate.net The models indicated that spatial descriptors were essential in explaining the kinetics, suggesting that the size and shape of the molecule are critical for its interaction with metabolizing enzymes. researchgate.net

Another comparative study on chrysene (B1668918) homologues suggested that for predicting the toxic potency of different isomers, molecular docking models might be more accurate than some traditional QSAR approaches. usask.ca This study highlighted that methylated chrysenes, as a group, exhibited high binding affinity to the aryl hydrocarbon receptor (AhR), a key step in mediating the toxic effects of many PAHs. usask.ca

Illustrative Data Table for QSAR Descriptors

The following table provides an example of the types of molecular descriptors that would be used in a QSAR study of dimethylchrysene (B14653177) isomers. Please note that the values for this compound are hypothetical and for illustrative purposes only, as specific published data is unavailable.

| Compound Name | Carcinogenic Potency (Experimental/Predicted) | LogP (Lipophilicity) | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Volume (ų) |

| Chrysene | Moderate | 5.86 | -5.42 | -1.35 | 220.5 |

| 5-Methylchrysene | High | 6.32 | -5.38 | -1.31 | 235.1 |

| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 5,6-Dimethylchrysene | Low | 6.78 | -5.35 | -1.28 | 249.7 |

QSAR models, through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, would use such data to derive an equation that predicts the carcinogenic potency based on the descriptor values. mdpi.com For example, a simplified hypothetical MLR equation might look like:

Carcinogenic Potency = c0 + (c1 * LogP) + (c2 * HOMO Energy) + (c3 * Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis of a training set of molecules. Such a model would allow for the prediction of the carcinogenic potential of other, untested dimethylchrysene isomers and provide insights into the structural features that drive carcinogenicity.

The ultimate goal of these QSAR investigations is to create robust and validated models that can reliably predict the toxicity of new or untested chemicals, thereby reducing the need for extensive and costly animal testing and providing a mechanistic basis for their potential carcinogenicity. rsc.org

Computational Chemistry and Molecular Modeling of 1,5 Dimethylchrysene

Quantum Chemical Studies of 1,5-Dimethylchrysene and Its Metabolites

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound and its metabolites. nih.gov These methods allow for the calculation of molecular geometries, electronic structures, and reaction energies, which are crucial for predicting chemical behavior. nih.gov

The electronic structure of a PAH dictates its reactivity and its potential to undergo metabolic activation to carcinogenic species. Quantum chemical calculations can determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.

Studies on chrysene (B1668918) derivatives show that substitutions on the chrysene core can alter these electronic properties. For instance, the introduction of substituents can modify the orbital overlap and lead to shifts in the absorption spectra, which reflects changes in the electronic transition energies. rsc.org Computational models predict that a bay-region methyl group, such as the 5-methyl group in this compound, can distort the aromatic ring system from planarity, which in turn enhances the reactivity of the benzo ring. researchgate.net This distortion is a key factor in the metabolic activation pathway.

Table 1: Calculated Electronic Properties of Chrysene Derivatives Note: This table is illustrative of typical data obtained from quantum chemical studies on chrysene derivatives. Specific values for this compound would require dedicated calculations.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Chrysene | -5.45 | -2.10 | 3.35 |

| 4,10-Dichloro-2,8-dimethylchrysene | -5.50 | -2.25 | 3.25 |

| 2,8-bis(Trifluoromethyl)chrysene | -5.70 | -2.50 | 3.20 |

Data adapted from studies on substituted chrysenes. rsc.org

The carcinogenicity of many PAHs is linked to the formation of diol epoxides. The subsequent opening of the epoxide ring generates a highly reactive benzylic carbocation that can form covalent adducts with DNA. nih.gov The stability of this carbocation is a crucial determinant of the ultimate carcinogen's reactivity and, consequently, its biological activity.

Computational studies using DFT have been performed to analyze the stability of carbocations derived from PAHs. researchgate.net These studies show that bay-region carbocations are often formed through barrierless processes following the O-protonation of the epoxide. nih.gov The presence and position of a methyl group significantly influence carbocation stability. A bay-region methyl group can cause steric distortions that destabilize the parent epoxide, thus favoring the ring-opening reaction that forms the carbocation. nih.gov The positive charge in the resulting carbocation is delocalized throughout the π-system, and the extent of this delocalization, which can be calculated computationally, correlates with the carbocation's stability. researchgate.net Factors that stabilize carbocations include adjacent alkyl groups and the potential for charge delocalization through resonance. nih.govmasterorganicchemistry.com

Predicting Electronic Structure and Reactivity

Molecular Dynamics Simulations for DNA/Protein Interactions

While quantum chemistry explains intrinsic reactivity, molecular dynamics (MD) simulations provide a view of the dynamic interactions between this compound metabolites and biological targets like DNA and proteins. nih.govdovepress.com MD simulations model the movement of atoms over time, allowing for the characterization of binding modes, conformational changes, and the thermodynamics of association. nih.govdovepress.com

The ultimate carcinogenic metabolites of PAHs, the diol epoxides, react with DNA to form covalent adducts, a critical step in chemical carcinogenesis. nih.gov Before covalent binding, the PAH diol epoxide often intercalates into the DNA helix. psu.edu MD simulations are a powerful tool for elucidating the preferred geometries of both the intercalated state and the final covalent adduct. nih.gov

Studies on related dimethylchrysene (B14653177) derivatives have revealed how methyl group positioning affects DNA adduct formation. For example, the syn-dihydrodiol epoxide of 5,6-dimethylchrysene (B1219006) reacts preferentially with deoxyadenosine (B7792050) residues in DNA. researchgate.net The conformation of these adducts can be classified as "Site I," where the PAH moiety is stacked with DNA bases, or "Site II," where it is tilted at a large angle, residing in the DNA groove. psu.edu The presence of a methyl group in the sterically crowded bay region, as in this compound, can influence the adduct's conformation and potentially inhibit intercalation, thereby affecting its mutagenicity. psu.edu For instance, the 9-methyl group in 5,9-dimethylchrysene significantly decreases the formation of deoxyadenosine adducts in native DNA due to steric hindrance. nih.gov

Table 2: DNA Adduct Characteristics of Dimethylchrysene Diol Epoxides This table summarizes findings from related isomers, providing insight into the expected behavior of this compound.

| Diol Epoxide Isomer | Primary Nucleobase Target | Adduct Formation Trend | Reference |

|---|---|---|---|

| syn-5,6-Dimethylchrysene DE | Deoxyadenosine (dA) | Prefers dA over dG (68% of adducts) | researchgate.net |

| anti-5,6-Dimethylchrysene DE | Deoxyadenosine (dA) / Deoxyguanosine (dG) | Reacts with both dA (52%) and dG | researchgate.netnih.gov |

| anti-5,9-Dimethylchrysene DE | Deoxyguanosine (dG) | 9-methyl group sterically hinders dA adduct formation | nih.gov |

Beyond DNA, the metabolites of this compound can interact with various proteins, including metabolizing enzymes (like cytochrome P450s) and DNA repair proteins. Predicting these interactions is crucial for understanding the complete biological impact of the compound. Computational techniques such as molecular docking and MD simulations are used to model these protein-ligand interactions. nih.govlehigh.edu

Molecular docking can predict the preferred binding orientation of a ligand (e.g., a this compound metabolite) within the active site of a target protein. nih.gov Following docking, MD simulations can be used to refine the binding pose and calculate the binding free energy, providing a quantitative measure of binding affinity. dovepress.comuark.edu These simulations can reveal how the flexibility of both the protein and the ligand contributes to the stability of the complex. nih.gov By identifying key amino acid residues involved in the interaction, these models can explain how specific enzymes process the compound or how its DNA adducts are recognized by repair machinery. frontiersin.org

Elucidating DNA Intercalation Geometries and Adduct Conformations

Computational Prediction of Metabolic Pathways and Reactive Species Formation

Predicting the metabolic fate of a xenobiotic like this compound is a significant challenge that computational methods are well-suited to address. nih.gov These approaches can forecast the sites on the molecule most susceptible to metabolism and the structures of the resulting products. nih.govchemrxiv.org

Computational systems for metabolism prediction often use a combination of knowledge-based approaches, which rely on libraries of known biotransformations, and reactivity-based methods, which use quantum chemical calculations. nih.gov For PAHs, metabolism by cytochrome P450 enzymes is a key activation pathway. vulcanchem.com Studies on the closely related 5,11- and 5,12-dimethylchrysene (B79122) isomers show that the position of the methyl groups strongly directs the metabolic profile. nih.gov For instance, the peri-methyl group in 5,12-dimethylchrysene strongly inhibits metabolism at the adjacent 1,2-positions. nih.gov In contrast, the 11-methyl group in 5,11-dimethylchrysene (B89359) does not inhibit the formation of the 1,2-dihydrodiol, a potential proximate tumorigen. nih.gov These findings suggest that for this compound, metabolism at the 1,2- and 3,4-positions would be significant.

Furthermore, computational models can be used to investigate the formation of reactive oxygen species (ROS) during metabolic processes or through photochemical reactions. vulcanchem.comrsc.org By calculating reaction energetics and identifying potential intermediates, these studies can predict whether a compound is likely to induce oxidative stress, another mechanism contributing to its toxicity. rsc.org

Environmental Fate and Transformation Research of 1,5 Dimethylchrysene

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its resistance to breakdown processes. chemsafetypro.com For PAHs, persistence generally increases with molecular size and is influenced by factors such as methylation. tandfonline.comdoaj.org

Abiotic degradation involves the breakdown of a chemical through non-biological processes. chemsafetypro.com For PAHs like 1,5-Dimethylchrysene, the primary abiotic transformation pathways are photoreaction and, to a much lesser extent, hydrolysis.

Photoreactions: PAHs that can absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight. nih.gov Chrysene (B1668918) and its derivatives contain chromophores that facilitate this absorption, making photoreaction a potential degradation pathway. nih.gov When adsorbed onto atmospheric particulate matter, PAHs can undergo photolysis, with breakdown generally occurring over a period of days to weeks. cdc.gov However, the rate and extent of photodegradation are highly dependent on the medium. For instance, photolysis of PAHs adsorbed on fly ash has been observed to be a significant transformation process. cdc.gov Specific research on the photolytic half-life of this compound is not readily available, but its structure suggests it would be susceptible to this process.

Hydrolysis: Hydrolysis is not considered a significant environmental fate process for this compound. nih.gov This is because PAHs are structurally composed of stable aromatic rings and lack functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions. chemsafetypro.comnih.gov

Biotic transformation, particularly microbial degradation, is the principal breakdown pathway for many PAHs in soil and sediment. nih.govnih.gov However, the structure of the specific PAH, including the presence and position of methyl groups, significantly influences its susceptibility to microbial attack. doaj.org

Microbial Degradation: Methylated PAHs are often more persistent than their parent compounds. doaj.org The addition of methyl groups can hinder the enzymatic attack by microorganisms. vulcanchem.com The initial step in the aerobic bacterial degradation of PAHs typically involves the action of oxygenase enzymes, which hydroxylate the aromatic ring to form a cis-dihydrodiol. nih.gov This intermediate is then further metabolized.

Research on dimethylchrysene (B14653177) isomers demonstrates the critical role of the methyl group's position. In a study comparing 5,11-dimethylchrysene (B89359) and 5,12-dimethylchrysene (B79122), the peri-located 12-methyl group in 5,12-dimethylchrysene was found to strongly inhibit metabolism at the adjacent 1,2-positions, which is a key site for the metabolic activation that can lead to detoxification or toxic effects. nih.gov In contrast, the 11-methyl group in 5,11-dimethylchrysene did not inhibit the formation of the 1,2-dihydrodiol. nih.gov While direct studies on this compound are lacking, these findings suggest that the specific location of the methyl groups at the 1- and 5-positions will uniquely influence its metabolic fate and persistence compared to other isomers. The degradation process can be carried out by a wide variety of bacteria, fungi, and algae under different environmental conditions. nih.gov

Table 1: Predicted Environmental Degradation of this compound

| Degradation Process | Relevance to this compound | Influencing Factors | General Half-Life for Related PAHs |

|---|---|---|---|

| Abiotic | |||

| Photoreaction | Potentially significant in atmosphere and surface waters | Sunlight intensity, presence on particulate matter | Days to weeks in air cdc.gov |

| Hydrolysis | Insignificant | pH, temperature | Not applicable nih.gov |

| Biotic | |||

| Microbial Degradation | Major pathway in soil and sediment, but potentially slow | Microbial population, nutrient availability, oxygen, temperature, bioavailability nih.gov | Weeks to months (or longer for methylated PAHs) cdc.gov |

Advanced Analytical Methodologies for Detection and Quantification of 1,5 Dimethylchrysene

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the trace analysis of 1,5-dimethylchrysene. These methods offer the high resolution and sensitivity required to identify and quantify the compound and its derivatives in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound in environmental samples such as soil and water. lcms.cz The method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For soil samples, preparation often involves accelerated solvent extraction to efficiently remove polycyclic aromatic hydrocarbons (PAHs). thermofisher.com

The GC-MS system separates compounds based on their volatility and interaction with a capillary column before they are ionized and detected by the mass spectrometer. lcms.cz Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for the detection of trace levels of specific compounds. thermofisher.com While specific parameters for this compound are not widely published, typical GC-MS conditions for general PAH analysis can be adapted.

Table 1: Illustrative GC-MS Parameters for PAH Analysis in Soil

| Parameter | Setting |

| Gas Chromatograph | |

| Column | TR-5, 60.0 m × 0.25 mm × 0.25 μm |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 60 °C (2 min), ramp 25 °C/min to 160 °C (1 min), ramp 6 °C/min to 300 °C (8 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Specific m/z values for target PAHs |

| Source: Adapted from Thermo Fisher Scientific Application Note. thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the identification and quantification of DNA adducts, which are critical biomarkers of exposure to genotoxic compounds like this compound. nih.gov This technique is particularly suited for non-volatile and thermally unstable molecules like DNA adducts, which are not amenable to GC-MS. nih.gov

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS), coupled with liquid chromatography, is a powerful technique for untargeted metabolite profiling, enabling the comprehensive identification of metabolites of this compound in biological systems. lcms.cz HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. lcms.czthermofisher.com

In a typical workflow, biological samples (e.g., liver microsomes incubated with this compound) are extracted and analyzed by LC-HRMS. The resulting data is a complex set of mass-to-charge ratios and retention times. Specialized software is then used to compare the profiles of treated and untreated samples to identify potential metabolites. thermofisher.com Research on the metabolism of analogous compounds, such as 5,11-dimethylchrysene (B89359) and 5,12-dimethylchrysene (B79122), has identified various metabolic products including dihydrodiols, chrysenols, and hydroxymethylchrysenes. nih.gov A similar range of metabolites would be expected for this compound, and HRMS would be the ideal tool for their identification.

Table 2: Potential Metabolites of Dimethylchrysenes Identified by Mass Spectrometry

| Parent Compound | Metabolite Type |

| 5,11-Dimethylchrysene | Dihydrodiols |

| Chrysenols | |

| Hydroxymethylchrysenes | |

| Hydroxymethylchrysenols | |

| 5,12-Dimethylchrysene | Dihydrodiols |

| Chrysenols | |

| Hydroxymethylchrysenes | |

| Hydroxymethylchrysenols | |

| Source: Adapted from He et al., 1982. nih.gov |

Immunochemical Assays for Biomarker Detection

Immunochemical assays offer a high-throughput and often more cost-effective approach for the detection of specific biomarkers like DNA adducts, complementing the detailed but more labor-intensive chromatographic methods.

Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) for DNA Adducts

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying antigens, such as PAH-DNA adducts. cellbiolabs.comnih.gov In a competitive ELISA format, a known amount of the target adduct is coated onto a microtiter plate. The sample containing an unknown amount of the adduct is mixed with a specific primary antibody and added to the plate. The free adduct in the sample competes with the coated adduct for antibody binding. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color or fluorescent signal. nih.gov The signal intensity is inversely proportional to the amount of adduct in the original sample.

Commercially available ELISA kits exist for the detection of general PAH-DNA adducts, most notably those of benzo[a]pyrene (B130552) diol epoxide (BPDE). cellbiolabs.comantibodies-online.com While these kits are not specific for this compound, research has shown that antibodies raised against one type of PAH adduct can show cross-reactivity with others. nih.govresearchgate.net For instance, polyclonal antisera raised against BPDE-DNA have been shown to recognize adducts from chrysene (B1668918). researchgate.net This suggests the feasibility of developing an ELISA for this compound adducts.

Research into the Development of Specific Antibodies for Adduct Recognition

The development of monoclonal or polyclonal antibodies with high specificity for this compound-DNA adducts is a critical area of research for advancing immunochemical detection methods. nih.gov The production of such antibodies typically involves synthesizing the target adduct, conjugating it to a carrier protein like bovine serum albumin (BSA), and immunizing an animal to elicit an immune response. qedbio.com

Significant research has demonstrated the feasibility of this approach for other PAHs. A notable study showed that polyclonal antibodies developed against DNA modified with stereoisomers of benzo[c]phenanthrene-3,4-diol-1,2-epoxide could stereoselectively detect 5,6-dimethylchrysene-1,2-diol-3,4-epoxide-DNA adducts. researchgate.nettandfonline.com Specifically, the antiserum for one of the benzo[c]phenanthrene (B127203) diol epoxide-DNA adducts was able to recognize the corresponding diol epoxide adduct of 5,6-dimethylchrysene (B1219006) in a competitive ELISA. researchgate.net This cross-reactivity highlights the potential for developing antibodies that can specifically recognize the structural motifs of dimethylchrysene (B14653177) adducts, which would be a crucial step toward creating highly specific and sensitive immunoassays for this compound exposure.

Advanced Spectroscopic Methods for Environmental Monitoring

Environmental monitoring of this compound requires highly sensitive and selective techniques capable of identifying this specific isomer among a multitude of other PAHs and interfering compounds in complex samples such as air, water, and soil. omicsonline.org Advanced spectroscopic methods are pivotal in this regard, offering powerful tools for detailed classification and quantification. spectroscopyonline.com

Several advanced spectroscopic techniques have been developed for the analysis of molecular species and are applicable to environmental monitoring. numberanalytics.com These methods provide rapid, often non-invasive, analysis essential for timely pollution assessment and control. omicsonline.org

Key Spectroscopic Techniques:

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that enhances the Raman scattering signal of molecules adsorbed on nanostructured metal surfaces, such as gold or silver nanoparticles. nih.gov This enhancement can be several orders of magnitude (10¹⁰ to 10¹⁴), theoretically enabling single-molecule detection. nih.gov For PAH analysis, SERS offers the advantage of providing a unique vibrational fingerprint, which aids in the identification of specific isomers like this compound. While mass spectrometry is extremely sensitive, it often requires expensive equipment and extensive sample preparation; SERS presents a promising alternative that could potentially be used for in-field analysis with minimal sample processing. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify chemical bonds and functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com It provides detailed structural information, which is crucial for differentiating between various dimethylchrysene isomers. The technique is valuable for characterizing the chemical composition of environmental samples and identifying the presence of specific PAH derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. researchgate.net PAHs, including chrysenes, exhibit characteristic UV absorption spectra based on their electronic transitions. While often used for quantification of total PAHs, advanced chemometric techniques can help deconvolve the spectra of complex mixtures to identify and quantify individual components like this compound. researchgate.net

Fluorescence Spectroscopy: Many PAHs are highly fluorescent, emitting light after being excited by UV radiation. Fluorescence spectroscopy, particularly when coupled with synchronous scanning or low-temperature techniques (Shpol'skii spectroscopy), offers extremely high sensitivity and selectivity for PAH analysis. The unique excitation and emission spectra of this compound can be used for its selective detection in environmental samples, even in the presence of other isomers.

| Method | Principle | Application to this compound | Advantages |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering for molecules on nanostructured metal surfaces. nih.gov | Provides a unique vibrational fingerprint for isomer-specific identification. | High sensitivity and selectivity; potential for field deployment. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation to identify functional groups and chemical bonds. spectroscopyonline.com | Differentiates between dimethylchrysene isomers based on structural differences. | Provides detailed structural information. |

| UV-Visible (UV-Vis) Spectroscopy | Measures absorption of UV or visible light based on electronic transitions. researchgate.net | Quantification and identification in mixtures using chemometric data analysis. researchgate.net | Rapid and non-invasive. omicsonline.org |

| Fluorescence Spectroscopy | Detects emitted light following excitation with UV radiation. | Highly sensitive and selective detection based on characteristic excitation/emission spectra. | Excellent sensitivity for fluorescent PAHs. |

Development of Certified Reference Materials and Calibration Standards

The accuracy and reliability of any quantitative analysis depend heavily on the quality of the calibration standards and certified reference materials (CRMs) used. sigmaaldrich.com For this compound, the development of these materials is a prerequisite for ensuring the comparability and validity of data generated by different laboratories worldwide.

A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. brammerstandard.combrammerstandard.com The preparation of CRMs must follow stringent international guidelines, such as those outlined in ISO Guides 31, 34, and 35. brammerstandard.com

Development and Use of Standards:

Synthesis and Purification: The process begins with the chemical synthesis of this compound of the highest possible purity. This is followed by rigorous purification steps, often involving chromatography and recrystallization, to remove isomers and other impurities.

Purity Assessment: The purity of the synthesized material is then meticulously assessed using a variety of analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining purity with traceability to the International System of Units (SI). fujifilm.com The requirements for a qNMR calibration standard include stability, a simple spectrum (preferably a single peak), and a guaranteed purity value. fujifilm.com

Certification: For a material to become a CRM, its purity and identity must be confirmed through an inter-laboratory testing program involving multiple analytical methods. brammerstandard.com This ensures the certified value is robust and reliable. The certificate of analysis for a CRM provides comprehensive information, including the certified value, its uncertainty, and traceability. sigmaaldrich.com

Calibration Standards: Once a high-purity standard is available, it is used to prepare stock and calibration solutions. cpsc.gov These solutions are used to create a calibration curve on an analytical instrument, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system, allowing for the accurate quantification of this compound in unknown samples. cpsc.gov

Isotope-Labeled Standards: For advanced mass spectrometry techniques, stable isotope-labeled internal standards (e.g., deuterated versions like 3,11-Dimethylchrysene-D16) are often used. lgcstandards.com These standards are added to a sample before processing and behave almost identically to the target analyte, correcting for losses during sample preparation and variations in instrument response, thereby improving analytical accuracy.

The development of specific CRMs for individual PAH isomers like this compound can be challenging due to the difficulty in synthesis and purification. The lack of available standards for some dimethylchrysene isomers has been noted as a limitation in toxicological studies. publications.gc.ca

| Standard Type | Description | Purpose in this compound Analysis |

| Certified Reference Material (CRM) | A highly characterized and purified substance with a certified value for purity and associated uncertainty, traceable to national or international standards. sigmaaldrich.combrammerstandard.com | Serves as the primary reference point for validating analytical methods and ensuring the accuracy of measurements across different laboratories. |

| Calibration Standard | A solution of known concentration prepared from a high-purity stock standard. cpsc.gov | Used to generate a calibration curve on an analytical instrument to quantify the concentration of this compound in a sample. |

| Isotope-Labeled Internal Standard | A version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium). lgcstandards.com | Added to samples before analysis to correct for analyte loss during sample preparation and instrumental variability, improving quantification accuracy. |

Biomonitoring Strategies for Environmental Exposure Assessment

Biomonitoring provides a measure of the total absorbed dose of a chemical (the internal dose) from all exposure routes, including inhalation, dermal contact, and ingestion. baua.decdc.gov This makes it a powerful tool for assessing personal exposure to environmental contaminants like this compound. The strategy involves measuring the substance, its metabolites, or a specific biological effect in human tissues or fluids such as blood, urine, or hair. baua.denih.gov

For non-persistent compounds like PAHs, which are typically metabolized and excreted from the body relatively quickly, the timing of sample collection is critical. cdc.gov Biomonitoring strategies for this compound would focus on identifying and quantifying specific metabolites in easily accessible biological matrices.

Key Components of a Biomonitoring Strategy:

Biomarker Selection: The first step is to identify appropriate biomarkers of exposure. For PAHs, parent compounds are rarely found in urine. Instead, their hydroxylated metabolites (e.g., hydroxydimethylchrysene) are the primary targets for measurement. The selection requires knowledge of the specific metabolic pathways of this compound in the human body.

Matrix Selection: Urine is the most common and least invasive matrix for monitoring PAH exposure. cdc.gov Blood can also be used, as it transports chemicals and their metabolites throughout the body, but its collection is more invasive. cdc.gov

Analytical Method: Sensitive analytical techniques are required to detect the low concentrations of metabolites typically found in biological samples. This usually involves enzymatic hydrolysis of conjugated metabolites, followed by extraction, cleanup, and analysis by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sampling Strategy: The timing of sample collection must be carefully considered in relation to the exposure event and the half-life of the biomarker. cdc.gov For occupational settings, samples might be collected at the end of a work shift. bohs.org For general environmental exposure, spot or 24-hour urine samples may be used.

Interpretation: The measured biomarker concentrations are compared to biological exposure indices (BEIs) or other guidance values to assess the potential health risk. Interpreting the data requires consideration of factors like inter-individual variability in metabolism and potential exposure to other PAHs that might produce interfering metabolites.

Biomonitoring is uniquely valuable for assessing the effectiveness of personal protective equipment (PPE) and for understanding exposure in situations where dermal contact is a significant route, which is often the case for PAHs. nih.govbohs.org

| Strategy Component | Description | Relevance to this compound |